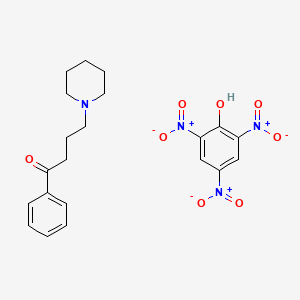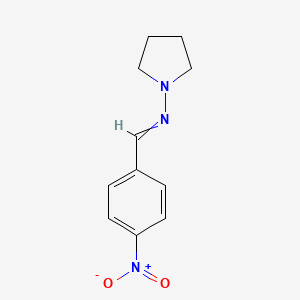
1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3-methylbut-3-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine with 3-methylbut-3-en-1-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
- Pyrrolidine-2,5-dione
- 3-Methylbut-3-en-1-yl pyrrolidine
- Pyrrolidine derivatives
Uniqueness: 1-(3-Methylbut-3-en-1-yl)pyrrolidine-2,5-dione is unique due to the presence of the 3-methylbut-3-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific reactivity and applications .
Propiedades
Número CAS |
58804-92-5 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-(3-methylbut-3-enyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H13NO2/c1-7(2)5-6-10-8(11)3-4-9(10)12/h1,3-6H2,2H3 |
Clave InChI |
PHTIHFXSPMEFBP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCN1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)



![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)
![2-[(2-Chloro-2-phenylethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14603900.png)






